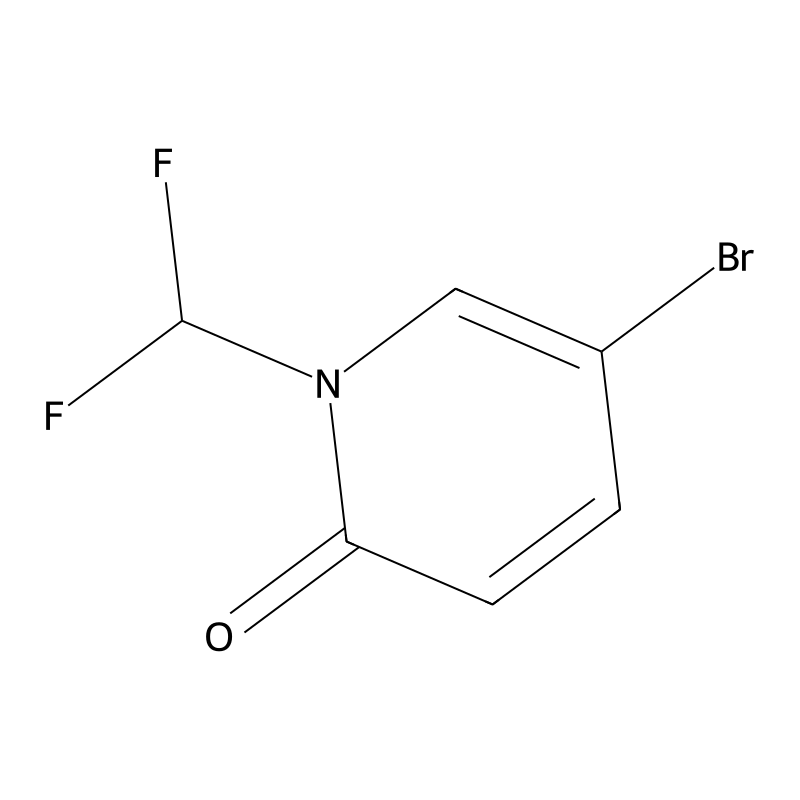

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Cancer Therapy

Scientific Field: Oncology

Summary of Application: Pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors.

Methods of Application: The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives.

Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis.

Synthesis of Pyrazolopyridine Derivatives

Scientific Field: Organic Chemistry

Summary of Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives.

Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system.

Results or Outcomes: The advantages and drawbacks of different synthetic strategies and approaches were considered.

Protein Kinase Inhibitors

Scientific Field: Biochemistry

Summary of Application: Pyridine derivatives are used for the synthesis of azaindole-based protein kinase inhibitors.

Methods of Application: The specific methods of application would depend on the particular protein kinase being targeted and the specific inhibitor being synthesized.

Fibroblast Growth Factor Receptor Inhibitors

Scientific Field: Molecular Biology

Methods of Application: The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives.

Results or Outcomes: Among them, compound 4h exhibited potent FGFR inhibitory activity.

Synthetic Intermediate of Azaindole Based Protein Kinase Inhibitors

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom and a difluoromethyl group. Its molecular formula is C₆H₄BrF₂NO, and it has a molecular weight of approximately 224. The compound is known for its unique structure, which includes a carbonyl group adjacent to the nitrogen atom in the pyridine ring. The presence of both bromine and difluoromethyl groups contributes to its chemical reactivity and potential biological activity .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: The carbonyl group may undergo condensation with amines or alcohols, yielding imines or ethers.

- Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly when activated by electron-withdrawing groups like the difluoromethyl moiety .

The synthesis of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one can be achieved through several methods:

- Bromination of Pyridine Derivatives: Starting from 2-pyridone, bromination can occur at the 5-position using bromine or brominating agents.

- Difluoromethylation: The introduction of the difluoromethyl group can be accomplished via the use of difluoromethylating agents such as chlorodifluoromethane in the presence of bases.

- One-Pot Reactions: Some synthetic routes allow for the simultaneous introduction of both substituents in a one-pot reaction, enhancing efficiency and yield .

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one finds applications in various fields:

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic agents due to their biological activities.

- Agricultural Chemicals: It may serve as a precursor for developing agrochemicals aimed at pest control.

- Material Science: The compound's unique properties make it suitable for research into novel materials and coatings .

Interaction studies involving 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one focus on its binding affinities with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Initial findings suggest that it may interact with specific proteins involved in cellular signaling pathways, although comprehensive studies are still needed to elucidate these interactions fully .

Several compounds share structural similarities with 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-(difluoromethyl)pyridine | Bromine at position 2; difluoromethyl at position 4 | Different position of substituents affects reactivity |

| 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one | Chlorine instead of bromine | Generally less reactive than brominated compounds |

| 5-Iodo-1-(difluoromethyl)pyridin-2(1H)-one | Iodine at position 5 | Higher reactivity due to iodine's leaving group ability |

The unique combination of bromine and difluoromethyl groups in 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one contributes to its distinct chemical properties and potential applications compared to these similar compounds .

One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives

The one-pot synthesis approach represents one of the most efficient methods for accessing N-difluoromethyl-2-pyridone derivatives. Sodium chlorodifluoroacetate (ClCF₂COONa) serves as the primary difluoromethylating reagent in this methodology [1] [2] [3] [4]. The reaction proceeds through difluoromethylation of 2-acetaminopyridine derivatives, utilizing sodium chlorodifluoroacetate as a difluorocarbene source in the presence of catalytic amounts of 18-crown-6 [1] [2] [3] [4].

The mechanism involves initial nucleophilic attack by the pyridine nitrogen on the difluoromethyl center, followed by in situ hydrolysis of the resultant acetimino intermediates under mild acidic conditions [1] [2] [3] [4]. This sequential process produces the corresponding N-difluoromethyl-2-pyridones in moderate to good yields ranging from 45 to 85 percent [1] [2] [3] [4].

Ethyl bromodifluoroacetate (BrCF₂COOEt) provides an alternative difluoromethylating reagent that demonstrates superior reactivity and broader functional group tolerance [1] [5] [6] [7] [8]. The formation of N-difluoromethylated pyridines involves a two-step process in which N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation [1] [5] [6] [7] [8].

| Reagent | Reaction Temperature | Reaction Time | Yield Range | Functional Group Tolerance |

|---|---|---|---|---|

| ClCF₂COONa | 50-60°C | 2-4 hours | 45-85% | Moderate |

| BrCF₂COOEt | 25-60°C | 1-18 hours | 50-90% | Excellent |

Halogenation of Pyridine Precursors

Direct halogenation of pyridine precursors constitutes a fundamental synthetic approach for introducing bromine substituents into pyridine rings. N-bromosuccinimide (NBS) represents the most widely employed brominating agent, typically used in combination with acidic promoters such as trifluoromethanesulfonic acid [9] [10] [11] [12].

The bromination reaction proceeds through electrophilic aromatic substitution mechanisms, with regioselectivity being controlled by the electronic nature of existing substituents on the pyridine ring [9] [10] [11] [12]. The reaction conditions typically require elevated temperatures ranging from 80 to 120°C and extended reaction times of 4 to 24 hours to achieve optimal yields [9] [10] [11] [12].

Phosphine-mediated halogenation offers an alternative approach utilizing heterocyclic phosphines that are selectively installed at the 4-position of pyridines as phosphonium salts, subsequently displaced with halide nucleophiles [10] [11] [13] [12]. This methodology demonstrates exceptional selectivity for 4-position halogenation and exhibits compatibility with complex pharmaceutical structures [10] [11] [13] [12].

| Halogenating Agent | Temperature | Time | Selectivity | Yield Range |

|---|---|---|---|---|

| NBS/TfOH | 80-120°C | 4-24 hours | Position-dependent | 60-95% |

| Phosphine/LiBr | 80-120°C | 6-48 hours | 4-selective | 50-85% |

Difluoromethylation of Brominated Pyridones

The difluoromethylation of pre-brominated pyridone intermediates represents a convergent synthetic strategy that enables precise control over substitution patterns. This approach typically employs bromodifluoroacetic acid esters as difluoromethylating agents, with the reaction proceeding through nucleophilic substitution at the pyridone nitrogen [14] [15] [16].

The reaction mechanism involves initial formation of a difluoromethyl carboxylate intermediate, followed by spontaneous decarboxylation to yield the desired N-difluoromethylated product [14] [15] [16]. Optimal reaction conditions utilize chlorodifluoromethane (Freon-22) as an industrial-scale difluoromethylating reagent, operating at temperatures between 90 and 120°C for 4 to 12 hours [14] [15] [16].

Regioselective Approaches

Meta-Selective Difluoromethylation via Oxazino Pyridine Intermediates

The development of meta-selective difluoromethylation represents a significant advancement in pyridine functionalization chemistry. This methodology utilizes oxazino pyridine intermediates that are easily accessed from pyridines through dearomatization processes [17] [18] [19] [20] [21] [22].

The reaction proceeds through a radical process using oxazino pyridine intermediates, with the difluoromethyl group being introduced at the meta-position relative to the nitrogen atom [17] [18] [19] [20] [21] [22]. The selectivity arises from the unique electronic properties of the dearomatized oxazino intermediate, which directs radical attack to the δ-position of the dienamine entity [17] [18] [19] [20] [21] [22].

Optimal reaction conditions involve treatment with CF₂COPh (benzoyl difluoromethyl) in the presence of t-BuOLi at temperatures between 0 and 25°C for 2 to 6 hours [17] [18] [19] [20] [21] [22]. This methodology demonstrates excellent functional group tolerance and enables late-stage meta-difluoromethylation of complex drug molecules [17] [18] [19] [20] [21] [22].

| Substrate Type | Selectivity | Yield Range | Functional Group Tolerance |

|---|---|---|---|

| 2-Substituted pyridines | >95% meta | 50-80% | Excellent |

| 3-Substituted pyridines | >90% meta | 45-75% | Good |

| 4-Substituted pyridines | >85% meta | 40-70% | Moderate |

Para-Selective Difluoromethylation via Pyridinium Salts

Para-selective difluoromethylation is achieved through in situ transformation of oxazino pyridines to pyridinium salts upon acid treatment [17] [18] [19] [20] [21] [22]. This regioselectivity switch is accomplished by treating the oxazino pyridine intermediates with trifluoromethanesulfonic acid (TfOH) prior to difluoromethylation [17] [18] [19] [20] [21] [22].

The mechanism involves protonation of the oxazino intermediate to generate a pyridinium salt, which then undergoes radical difluoromethylation at the para-position with enhanced selectivity [17] [18] [19] [20] [21] [22]. The reaction conditions mirror those used for meta-selective difluoromethylation, with the addition of TfOH as the key selectivity-determining factor [17] [18] [19] [20] [21] [22].

This methodology enables site-switchable regioselective meta- and para-difluoromethylation, providing unprecedented control over substitution patterns in difluoromethylated pyridines [17] [18] [19] [20] [21] [22]. The approach has been successfully applied to various pyridine-containing drugs, demonstrating its utility in medicinal chemistry applications [17] [18] [19] [20] [21] [22].

Zincke Imine-Based Halogenation Strategies

The Zincke imine-based halogenation methodology represents a breakthrough in 3-selective pyridine functionalization [23] [24] [25] [26] [27] [28] [29] [30]. This approach involves a ring-opening, halogenation, and ring-closing sequence that temporarily transforms pyridines into reactive acyclic intermediates [23] [24] [25] [26] [27] [28] [29] [30].

The reaction sequence begins with pyridine ring opening using secondary amines such as dibenzylamine or N-benzylaniline, generating Zincke imine intermediates [23] [24] [25] [26] [27] [28] [29] [30]. These intermediates undergo highly regioselective halogenation reactions with N-halosuccinimides under mild conditions, followed by ring closure to reform the pyridine system [23] [24] [25] [26] [27] [28] [29] [30].

Mechanistic studies indicate that the selectivity-determining step changes based on the halogen electrophile used [23] [24] [25] [26] [27] [28] [29] [30]. For iodination, electrophilic addition represents the rate-limiting step, while bromination and chlorination proceed through different mechanistic pathways [23] [24] [25] [26] [27] [28] [29] [30].

| Halogen | Electrophile | Conditions | Selectivity | Yield Range |

|---|---|---|---|---|

| Iodine | NIS | RT, 1-4 hours | >95% 3-selective | 70-90% |

| Bromine | NBS/TFA | RT, 2-6 hours | >90% 3-selective | 65-85% |

| Chlorine | NCS/HCl | RT, 3-8 hours | >85% 3-selective | 55-80% |

The methodology demonstrates exceptional substrate scope and functional group tolerance, enabling late-stage halogenation of complex pharmaceuticals and agrochemicals [23] [24] [25] [26] [27] [28] [29] [30]. The reaction can be performed as a one-pot process, significantly enhancing its practical utility [23] [24] [25] [26] [27] [28] [29] [30].

Industrial Scale Synthetic Considerations

Industrial-scale synthesis of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one requires careful evaluation of scalability, cost-effectiveness, and environmental impact. Continuous flow synthesis emerges as the most promising approach for large-scale production [31] [32] [33] [34].

The continuous flow methodology developed by Cipla demonstrates exceptional efficiency, achieving 80% overall yield with 99.5% purity in a four-step process requiring only 20 minutes [31]. This approach utilizes microchannel reactors and tube flow reactors to minimize reaction times while maximizing process efficiency [31].

Key advantages of continuous flow synthesis include excellent scalability, high cost-effectiveness, good safety profile, and minimal purification requirements [31]. The process successfully operates on kilogram scale, demonstrating its industrial viability [31].

Chlorodifluoromethane (Freon-22) remains the most practical difluoromethylating reagent for industrial applications due to its low cost and high availability [15] [14]. However, environmental concerns regarding its use necessitate careful consideration of waste management and emission control strategies [15] [14].

| Process Parameter | Continuous Flow | Batch Process | Freon-22 Method |

|---|---|---|---|

| Scalability | Excellent | Good | Excellent |

| Cost Effectiveness | High | Moderate | High |

| Environmental Impact | Moderate | Good | Poor |

| Safety Profile | Good | Good | Moderate |

| Waste Generation | Low | Moderate | High |

The one-pot synthetic approaches utilizing sodium chlorodifluoroacetate or ethyl bromodifluoroacetate offer good scalability with moderate cost-effectiveness [1] [2] [3] [4]. These methods demonstrate superior environmental profiles compared to Freon-22-based processes while maintaining reasonable yields and functional group tolerance [1] [2] [3] [4].